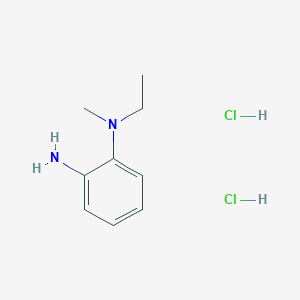

N1-ethyl-N1-methylbenzene-1,2-diamine dihydrochloride

描述

N1-Ethyl-N1-methylbenzene-1,2-diamine dihydrochloride is a substituted aromatic diamine derivative characterized by an ethyl and methyl group attached to the N1 position of the benzene-1,2-diamine backbone, with two hydrochloride counterions. This compound belongs to a class of diamine salts widely used in pharmaceutical synthesis, biochemical research, and material science due to their reactivity and stability. Its structural features, including the ethyl and methyl substituents, influence its solubility, bioavailability, and interaction with biological targets such as receptors or enzymes .

属性

分子式 |

C9H16Cl2N2 |

|---|---|

分子量 |

223.14 g/mol |

IUPAC 名称 |

2-N-ethyl-2-N-methylbenzene-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C9H14N2.2ClH/c1-3-11(2)9-7-5-4-6-8(9)10;;/h4-7H,3,10H2,1-2H3;2*1H |

InChI 键 |

YKPPKIMYCNZZOL-UHFFFAOYSA-N |

规范 SMILES |

CCN(C)C1=CC=CC=C1N.Cl.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

N1-ethyl-N1-methylbenzene-1,2-diamine dihydrochloride can be synthesized through a series of chemical reactions. One common method involves the nitration of phenol to produce nitrophenol, which is then reduced to aminophenol. The aminophenol undergoes further alkylation with ethyl and methyl groups to yield the target compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration and reduction processes, followed by alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

N1-ethyl-N1-methylbenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form simpler amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Simpler amines and partially reduced intermediates.

Substitution: Various substituted benzene derivatives.

科学研究应用

N1-ethyl-N1-methylbenzene-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

作用机制

The mechanism of action of N1-ethyl-N1-methylbenzene-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The ethyl and methyl groups play a crucial role in modulating the compound’s activity and binding affinity .

相似化合物的比较

Table 1: Alkyl-Substituted Benzene-1,2-Diamine Derivatives

Key Observations :

- The trifluoromethyl group in the CF3-substituted analog () enhances metabolic stability and membrane permeability .

- Pharmaceutical Relevance : N1-methyl derivatives are common impurities in angiotensin II receptor antagonists (e.g., Telmisartan), emphasizing the need for rigorous purity analysis (≥95% by elemental analysis) .

Aromatic and Heterocyclic Derivatives

Table 2: Aromatic/Heterocyclic-Modified Diamine Derivatives

Key Observations :

- Aromatic Substituents: Naphthyl and quinoline groups () enhance π-π stacking interactions, making these compounds suitable for optical applications or DNA binding .

- Biological Activity : Ferrocenyl derivatives () exhibit redox activity, contributing to antiparasitic effects through reactive oxygen species generation .

Pharmacologically Active Diamine Derivatives

Key Observations :

- Prodrug Design : Cyclopentane-diamine derivatives () demonstrate how structural rigidity can improve pharmacokinetic profiles, a consideration for optimizing the target compound’s bioavailability.

生物活性

N1-ethyl-N1-methylbenzene-1,2-diamine dihydrochloride, with the molecular formula C9H16Cl2N2 and a molecular weight of 223.1 g/mol, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound exhibits biological activity through its interactions with various biomolecules. The compound can:

- Form complexes with metal ions, influencing enzyme activities.

- Participate in redox reactions , which can affect cellular signaling pathways.

- Interact with receptors , potentially modulating physiological responses in target cells.

Research Findings

Recent studies have explored the compound's effects on different biological systems. Notable findings include:

- Inhibition of Cancer Cell Growth : Preliminary research indicates that this compound may inhibit the growth of certain cancer cell lines. For instance, it has shown promising results in reducing cell viability in HeLa and HCT-116 cells, with IC50 values indicating effective concentrations for growth inhibition .

- Antioxidant Activity : The compound has been evaluated for its antioxidant properties. It demonstrated the ability to scavenge free radicals in vitro, suggesting potential applications in oxidative stress-related conditions .

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with similar compounds:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| N-methyl-1,2-benzenediamine dihydrochloride | 0.87 | Growth inhibition in cancer cells |

| N1,N2-dimethylbenzene-1,2-diamine | 0.55 | Antioxidant properties |

| N-methyl-1,2-phenylenediamine | 1.46 | Inhibition of VEGFR-2 kinase |

The comparison indicates that while all compounds exhibit some level of biological activity, this compound shows competitive efficacy in specific contexts.

Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound effectively inhibited cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results indicated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates in neuronal cultures exposed to toxic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。